(2Z)-5-AMINO-7-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE
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Overview
Description
(2Z)-5-AMINO-7-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyridine core, substituted with amino, benzylidene, and methylphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-AMINO-7-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzaldehyde with 2-amino-3-cyano-4,6-dimethylpyridine in the presence of a base, followed by cyclization with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-AMINO-7-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and benzylidene groups can participate in nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2Z)-5-AMINO-7-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-5-AMINO-7-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 5-methylindeno[2,1E][1,3]thiazolo[3,2-a]pyrimidine-1,6(2H,10bH)-diones
Uniqueness
(2Z)-5-AMINO-7-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is unique due to its specific substitution pattern and the presence of both amino and benzylidene groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H18N4OS |
---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
(2Z)-5-amino-7-(3-methylphenyl)-2-[(3-methylphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C24H18N4OS/c1-14-5-3-7-16(9-14)11-20-23(29)28-22(27)18(12-25)21(19(13-26)24(28)30-20)17-8-4-6-15(2)10-17/h3-11,21H,27H2,1-2H3/b20-11- |
InChI Key |
XGFMUNVFIALRJE-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=CC(=C4)C)C#N)N |
SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=CC(=C4)C)C#N)N |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=CC(=C4)C)C#N)N |
Origin of Product |
United States |
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